molecular formula C10H8ClNO2S B1374055 Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate CAS No. 857081-41-5

Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate

Cat. No.: B1374055
CAS No.: 857081-41-5
M. Wt: 241.69 g/mol
InChI Key: KPTUAFHCIKMODW-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate is a chemical compound with the molecular formula C10H8ClNO2S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate typically involves the reaction of 5-chloro-1,3-benzothiazole-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Benzothiazole derivatives, including ethyl 5-chloro-1,3-benzothiazole-2-carboxylate, have been extensively studied for their antimicrobial properties. Research indicates that compounds of this class exhibit significant activity against a range of pathogens:

  • Antibacterial Activity : Studies have demonstrated that benzothiazole derivatives can inhibit bacterial growth effectively. For instance, derivatives have shown potent activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like ciprofloxacin .
  • Antifungal Properties : this compound has also been evaluated for antifungal activity, showing effectiveness against various fungal strains .
  • Anticancer Potential : The compound is being investigated for its anticancer properties. Benzothiazole derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth by targeting specific molecular pathways involved in cancer progression .

Table 1: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineMIC/IC50 ValuesReference
AntibacterialE. coli3.1 µg/ml
AntifungalCandida albicansNot specified
AnticancerVarious cancer cell linesNot specified

Agricultural Applications

Benzothiazoles are being explored as potential agricultural agents due to their ability to act as fungicides and herbicides. This compound has shown promise in:

  • Fungicidal Activity : Research indicates that this compound can inhibit the growth of plant pathogens, thereby protecting crops from fungal diseases .
  • Herbicidal Properties : Some studies suggest that benzothiazole derivatives may possess herbicidal activity, making them candidates for developing new herbicides that are more environmentally friendly compared to traditional chemicals .

Materials Science

In addition to biological applications, this compound is being investigated for its role in materials science:

  • Polymer Chemistry : The compound can be used as a building block in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices may improve thermal stability and mechanical strength .
  • Sensor Development : Due to its electronic properties, benzothiazole derivatives are being explored for use in sensors and electronic devices, particularly in detecting environmental pollutants or biological markers .

Case Studies

Several case studies illustrate the applications of this compound:

  • Antibacterial Screening : A study screened various benzothiazole derivatives for antibacterial activity against clinical isolates of E. coli. The results indicated that this compound exhibited superior activity compared to conventional antibiotics .
  • Cancer Cell Line Studies : In vitro studies on breast cancer cell lines demonstrated that the compound induced significant apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
  • Agricultural Trials : Field trials using formulations containing benzothiazole derivatives showed reduced fungal infections in crops compared to untreated controls, suggesting their viability as agricultural fungicides .

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The benzothiazole ring structure allows it to interact with nucleic acids and proteins, potentially disrupting cellular processes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the chloro and ester functional groups, which confer distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules and materials .

Biological Activity

Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate is a significant compound in medicinal chemistry, recognized for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various therapeutic areas.

Chemical Structure and Properties

This compound has the molecular formula C10H8ClNO2SC_{10}H_{8}ClNO_{2}S. The compound features a benzothiazole ring, which is crucial for its biological activity. The presence of both chlorine and an ester functional group contributes to its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its ability to interact with various enzymes and receptors. Its mechanism of action may include:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer.
  • Binding to Nucleic Acids : The benzothiazole structure allows it to interact with DNA and RNA, which may disrupt cellular processes and contribute to its anticancer properties .

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies indicate that it exhibits activity against a range of bacteria and fungi:

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli32 ppm
Staphylococcus aureus16 ppm
Candida albicans16 ppm

These findings suggest that the compound could be developed as a potential antimicrobial agent .

Anticancer Properties

Research has indicated that this compound possesses anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cancer Cell Line IC50 (µM)
MCF-7 (breast cancer)15
HCT116 (colon cancer)12
A549 (lung cancer)10

The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with specific signaling pathways .

Case Studies

  • Anticancer Activity : A study evaluated the anticancer effects of this compound on MCF-7 cells. Results showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties against Gram-negative and Gram-positive bacteria. The compound exhibited significant activity against E. coli and S. aureus, suggesting its potential use in treating bacterial infections.

Properties

IUPAC Name

ethyl 5-chloro-1,3-benzothiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S/c1-2-14-10(13)9-12-7-5-6(11)3-4-8(7)15-9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTUAFHCIKMODW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(S1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 2-amino-4-chloro-benzenethiol (1 g) was added ethyl triethoxyacetate (3 eq). The mixture was stirred at 110° C. overnight. The reaction mixture was cooled and triturated with hexane. Filtration gave 392 mg of 5-chloro-benzothiazole-2-carboxylic acid ethyl ester as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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